molecular formula C23H30N4O3 B2485214 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 941958-96-9

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2485214
CAS No.: 941958-96-9
M. Wt: 410.518
InChI Key: LBHXNSCAHCELPV-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure includes functional groups that may contribute significantly to its biological activity. This article reviews the compound's biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 941958-96-9

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group is expected to enhance solubility and potentially influence biological interactions. Additionally, the indoline moiety may play a critical role in modulating biological pathways.

1. Antioxidant Activity

Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS), which can lead to cellular damage. The effectiveness of this compound in scavenging free radicals could be assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

2. Enzyme Inhibition

A notable area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with tertiary amine side chains have shown potent inhibitory activity against these enzymes, which are critical in neurotransmission.

Table 1: Inhibition Potency Against AChE and BChE

CompoundIC50 (μmol/L)Selectivity Ratio (AChE:BChE)
Rivastigmine10.540.02
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

3. Anticancer Potential

Preliminary studies suggest that compounds within the oxalamide class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific pathways involved and the efficacy of this compound in various cancer models require further investigation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the substituents on the phenyl or indoline rings have been shown to significantly affect biological activity.

Case Study Example

A recent study synthesized a series of oxalamides and evaluated their AChE inhibitory activities, revealing that certain structural modifications led to enhanced potency compared to standard inhibitors like rivastigmine .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26(2)19-10-8-18(9-11-19)21(16-25-23(29)22(28)24-13-15-30-3)27-14-12-17-6-4-5-7-20(17)27/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHXNSCAHCELPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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